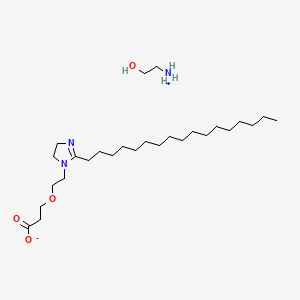
(2-Hydroxyethyl)ammonium 3-(2-(2-heptadecyl-4,5-dihydro-1H-imidazol-1-yl)ethoxy)propionate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of Evofosfamide involves several steps. The compound is prepared by reacting 1-methyl-2-nitro-1H-imidazole with N,N’-bis(2-bromoethyl)phosphorodiamidate. The reaction conditions typically involve the use of solvents and catalysts to facilitate the formation of the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
Evofosfamide undergoes several types of chemical reactions, primarily due to its structure. The compound can undergo:
Substitution: The compound can participate in substitution reactions, particularly involving its bromine atoms.
Common reagents and conditions used in these reactions include reductases such as NADPH cytochrome P450, which facilitate the reduction process . The major products formed from these reactions include bromo-isophosphoramide mustard and azole derivatives.
Scientific Research Applications
Evofosfamide has a wide range of scientific research applications:
Chemistry: It is studied for its unique reactivity under hypoxic conditions, making it a valuable tool for understanding chemical reactions in low-oxygen environments.
Biology: The compound is used to study cellular responses to hypoxia and the mechanisms of hypoxia-activated prodrugs.
Medicine: Evofosfamide is being evaluated in clinical trials for the treatment of various tumor types.
Mechanism of Action
Evofosfamide exerts its effects through a mechanism involving hypoxia-activated prodrug activation. Under normal oxygen conditions, the compound remains relatively inert. in hypoxic conditions, such as those found in tumors, the compound undergoes a one-electron reduction mediated by cellular reductases. This reduction leads to the formation of a radical anion, which then fragments to release the active cytotoxic agent bromo-isophosphoramide mustard . This selective activation allows for targeted therapy, minimizing damage to healthy tissues.
Comparison with Similar Compounds
Evofosfamide is unique among hypoxia-activated prodrugs due to its specific activation mechanism and the nature of its cytotoxic agent. Similar compounds include:
Tirapazamine: Another hypoxia-activated prodrug that releases cytotoxic agents under low oxygen conditions.
PR-104: A prodrug that is activated under hypoxic conditions to release DNA cross-linking agents.
Compared to these compounds, Evofosfamide offers a distinct advantage in its specific activation pathway and the nature of its cytotoxic agent, making it a valuable tool in targeted cancer therapy .
Properties
CAS No. |
94108-87-9 |
|---|---|
Molecular Formula |
C27H55N3O4 |
Molecular Weight |
485.7 g/mol |
IUPAC Name |
3-[2-(2-heptadecyl-4,5-dihydroimidazol-1-yl)ethoxy]propanoate;2-hydroxyethylazanium |
InChI |
InChI=1S/C25H48N2O3.C2H7NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-24-26-19-20-27(24)21-23-30-22-18-25(28)29;3-1-2-4/h2-23H2,1H3,(H,28,29);4H,1-3H2 |
InChI Key |
GRVBVJGBFCOGMJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC1=NCCN1CCOCCC(=O)[O-].C(CO)[NH3+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















